2-Ethoxyethyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate
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Overview
Description
2-Ethoxyethyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate is a chemical compound that belongs to the class of coumarins. Coumarins are a group of organic compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and industry. This compound is of particular interest due to its potential optical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate can be achieved through the Pechmann reaction. This involves the condensation of 1,3-dihydroxybenzene with a substituted β-keto-ester, such as diethyl-3-oxo-pentandioate, in the presence of sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the sol-gel technique can be employed to incorporate the compound into silica xerogels and monoliths, which can be useful for optical applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
2-Ethoxyethyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate involves its interaction with various molecular targets and pathways. The hydroxyl group in the chromenone ring can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s ability to chelate metal ions can enhance its biological activities, such as its anticoagulant and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Similar in structure but with an ethyl group instead of an ethoxyethyl group.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Contains a chlorobenzoate group instead of an ethoxyethyl group.
Uniqueness
2-Ethoxyethyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate is unique due to its specific ethoxyethyl group, which can influence its solubility, reactivity, and biological activities. This makes it distinct from other coumarin derivatives and potentially more suitable for certain applications, such as in optical materials and pharmaceuticals .
Properties
IUPAC Name |
2-ethoxyethyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-2-19-5-6-20-14(17)7-10-8-15(18)21-13-9-11(16)3-4-12(10)13/h3-4,8-9,16H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKFNPDCQPVGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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